5-Methoxyvalerophenone
Overview
Description
5-methoxyvalerophenone is an aromatic ketone. It derives from a valerophenone.
Scientific Research Applications
Alterations in Body Temperature and Behavior
5-Methoxyvalerophenone and related compounds have been studied for their effects on body temperature, behavior, and the endocrine system. For instance, the administration of 5-methoxy-diisopropyltryptamine to rats showed alterations in body temperature and corticosterone levels, indicating potential impacts on cognitive tasks and the endocrine system (Williams et al., 2007).
Metabolism and Endocrine-Disrupting Activity
Studies on similar compounds like benzophenone-3 (BP-3) have explored their metabolism and endocrine-disrupting effects. BP-3 is used as a UV filter in skincare products, and its metabolism in liver microsomes has been examined. The study highlighted the estrogenic and anti-androgenic activities of BP-3 metabolites, contributing to the understanding of BP-3's impact on endocrine disruption (Watanabe et al., 2015).
Effects on Spatial Navigation and Cognitive Performance
Research on selective 5-HT4 receptor ligands related to this compound has shown their potential effects on spatial learning and memory. These studies provide insights into how similar compounds can influence cognitive functions in animal models (Fontana et al., 1997).
Reproductive Toxicity and UV Filters
The reproductive toxicity of benzophenone-3, a compound related to this compound, has been assessed in human and animal studies. High levels of exposure to BP-3 were linked to changes in birth weight and gestational age, with potential endocrine-disrupting effects being a concern (Ghazipura et al., 2017).
Thermal and Photosensitized Decomposition
The thermal and photosensitized decomposition of dimeric valerophenone peroxide, formed by ozonation of valerophenone oxime ether, was explored, providing insights into the chemical behavior of valerophenone derivatives under different conditions (Ito et al., 1979).
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-methoxy-1-phenylpentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-14-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
GMRYZTZQKPZDLK-UHFFFAOYSA-N |
SMILES |
COCCCCC(=O)C1=CC=CC=C1 |
Canonical SMILES |
COCCCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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